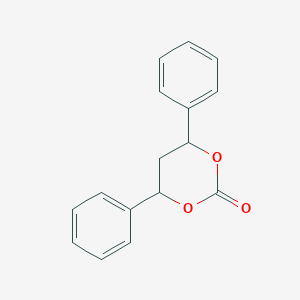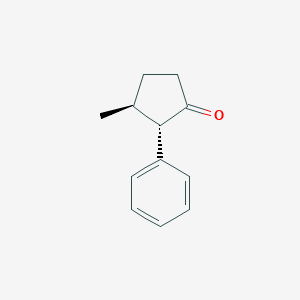![molecular formula C25H27N3O4 B14221336 Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)- CAS No. 535994-63-9](/img/structure/B14221336.png)
Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)- is a complex organic compound characterized by its unique structure, which includes an imidazolidine ring substituted with methoxyphenyl and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with diamines, followed by cyclization to form the imidazolidine ring. The reaction conditions often require an inert atmosphere, such as argon, and the use of solvents like dichloromethane or toluene. The reaction may be catalyzed by acids or bases, depending on the specific synthetic route .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazolidine derivatives, such as:
- Imidazolidine-2-thione
- Imidazolidine-2,4-dione
- Thiazolidine derivatives
Uniqueness
Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
535994-63-9 |
|---|---|
Fórmula molecular |
C25H27N3O4 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)imidazolidine |
InChI |
InChI=1S/C25H27N3O4/c1-31-23-10-6-19(7-11-23)17-26-14-15-27(18-20-8-12-24(32-2)13-9-20)25(26)21-4-3-5-22(16-21)28(29)30/h3-13,16,25H,14-15,17-18H2,1-2H3 |
Clave InChI |
RGPWGZPQPYGCNX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CCN(C2C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
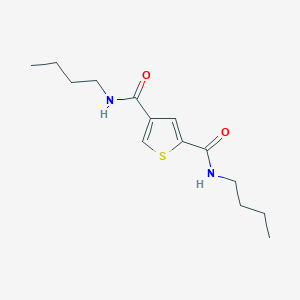
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)
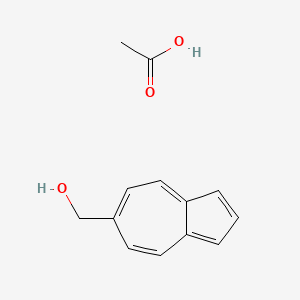

![5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl-](/img/structure/B14221285.png)

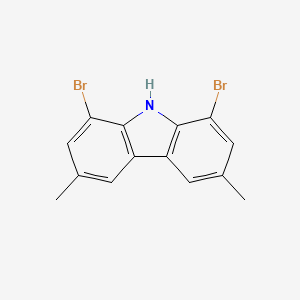
![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)
